N-(2-アニリノシクロヘキシル)ベンゼンスルホンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

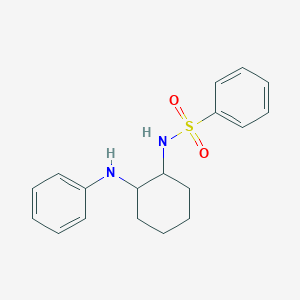

N-(2-anilinocyclohexyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H22N2O2S and its molecular weight is 330.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-(2-anilinocyclohexyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-anilinocyclohexyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗がん剤開発

N-(2-アニリノシクロヘキシル)ベンゼンスルホンアミド: 誘導体は、抗がん剤としての可能性を秘めて研究されています。 これらの化合物は、多くの固形腫瘍で過剰発現している炭酸脱水酵素IX(CA IX)を阻害することができます . CA IXを標的にすることで、これらの誘導体は、新規の抗増殖剤の発見に役立ちます。 例えば、ある種の誘導体は、乳がん細胞株に対して有意な阻害効果を示しており、さらなるがん研究のための有望な候補となっています .

抗菌作用

ベンゼンスルホンアミド誘導体ががん細胞に対して効果的なのと同じ特性が、抗菌作用にも役立ちます。 炭酸脱水酵素を阻害する能力は、様々な病原体の代謝経路を標的にする新しい抗菌剤の開発に役立てることができます .

製薬研究

製薬研究では、N-(2-アニリノシクロヘキシル)ベンゼンスルホンアミドは、その汎用性が高く評価されています。これは、潜在的な治療用途を持つ化合物の合成のための足場として役立ちます。 がんや感染症などの病気に対する薬剤開発における役割は、医薬品化学における重要性を示しています.

材料科学

この化合物の化学構造は、材料科学、特に特定の特性を持つ新素材の開発に役立ちます。 研究者は、この化合物を改変して、耐久性向上や導電率向上などの望ましい特性を持つ材料を作ることができます.

有機合成

有機合成におけるビルディングブロックとして、N-(2-アニリノシクロヘキシル)ベンゼンスルホンアミドは、より複雑な分子を構築するために使用されます。 様々な条件下での反応性と安定性により、幅広い有機製品を合成するための貴重な化合物となっています.

酵素阻害研究

酵素阻害の研究は、代謝過程を理解し、これらの過程を調節できる薬剤を開発するために不可欠です。N-(2-アニリノシクロヘキシル)ベンゼンスルホンアミド誘導体は、pH調節に関与し、いくつかの病気に関与する炭酸脱水酵素の阻害を研究するために使用されてきました .

遺伝子発現研究

遺伝子発現の変化は、がんを含む多くの病気の基礎となっています。 ベンゼンスルホンアミド誘導体は、遺伝子発現が細胞増殖と腫瘍の低酸素状態に与える影響を研究するために使用でき、標的療法の開発に関する洞察を提供します .

アポトーシス誘導

N-(2-アニリノシクロヘキシル)ベンゼンスルホンアミドの誘導体のいくつかは、がん細胞のアポトーシスを誘導することがわかっています。 これは、健全な細胞に害を与えることなく、がん細胞を選択的に殺すことができる治療法を開発するための重要な研究分野です .

作用機序

Target of Action

The primary target of N-(2-anilinocyclohexyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is an enzyme that is overexpressed in many solid tumors . This overexpression is often associated with changes in gene expression that cause uncontrolled cell proliferation and tumor hypoxia .

Mode of Action

N-(2-anilinocyclohexyl)benzenesulfonamide interacts with its target, CA IX, by inhibiting its activity . This inhibition is achieved through the compound’s ability to bind with the enzyme, thereby preventing it from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This interaction results in a decrease in tumor cell proliferation and an increase in tumor cell death .

Biochemical Pathways

The inhibition of CA IX by N-(2-anilinocyclohexyl)benzenesulfonamide affects the biochemical pathway of anaerobic glycolysis . Tumor cells often shift their metabolism to anaerobic glycolysis, which results in a significant modification in pH . By inhibiting CA IX, this compound disrupts this metabolic shift, thereby affecting the survival and proliferation of tumor cells .

Pharmacokinetics

It is known that the compound exhibits significant inhibitory effects against both cancer cell lines at concentration ranges from 152–631 μM .

Result of Action

The result of N-(2-anilinocyclohexyl)benzenesulfonamide’s action is a significant decrease in tumor cell proliferation and an increase in tumor cell death . For instance, one of the derivatives of this compound was able to induce apoptosis in MDA-MB-231, a triple-negative breast cancer cell line, with a significant increase in the annexin V-FITC percent .

Action Environment

It is known that the efficacy of this compound can be affected by the ph of the tumor microenvironment, as the overexpression of ca ix in tumor cells is often associated with a significant modification in ph .

生化学分析

Biochemical Properties

N-(2-anilinocyclohexyl)benzenesulfonamide has been found to interact with carbonic anhydrase IX, a protein that plays a crucial role in many biochemical reactions . The nature of these interactions involves the inhibition of carbonic anhydrase IX, which can have significant implications for various biochemical processes .

Cellular Effects

The effects of N-(2-anilinocyclohexyl)benzenesulfonamide on cells have been studied in the context of cancer cell lines. It has been found to have an inhibitory effect on the proliferation of certain cancer cell lines, including MDA-MB-231 (a triple-negative breast cancer cell line) and MCF-7 (another breast cancer cell line) .

Molecular Mechanism

At the molecular level, N-(2-anilinocyclohexyl)benzenesulfonamide exerts its effects through its interactions with carbonic anhydrase IX. By inhibiting this enzyme, it can influence gene expression and other molecular processes .

Temporal Effects in Laboratory Settings

Its inhibitory effects on cancer cell proliferation suggest that it may have long-term impacts on cellular function .

Metabolic Pathways

N-(2-anilinocyclohexyl)benzenesulfonamide’s involvement in metabolic pathways is largely tied to its interaction with carbonic anhydrase IX. This enzyme plays a key role in many metabolic processes, and the inhibition of this enzyme by N-(2-anilinocyclohexyl)benzenesulfonamide could potentially impact metabolic flux or metabolite levels .

生物活性

N-(2-anilinocyclohexyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Overview of Biological Activity

The compound N-(2-anilinocyclohexyl)benzenesulfonamide belongs to the class of benzenesulfonamides, which are known for their diverse pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities. The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzenesulfonamide derivatives, including N-(2-anilinocyclohexyl)benzenesulfonamide. Research indicates that compounds in this class can inhibit tumor growth through various mechanisms:

- Kinase Inhibition : Benzenesulfonamide analogs have been identified as inhibitors of receptor tyrosine kinases, which play a crucial role in cancer cell proliferation. For instance, a derivative demonstrated significant growth inhibition in glioblastoma cells, indicating its potential as an anti-GBM agent .

- Cell Cycle Disruption : Compounds containing an N-(anilinocyclohexyl) structure have shown effectiveness in disrupting the cell cycle, particularly in murine leukemia cells, suggesting their utility as antitumor agents .

Enzyme Inhibition

Another significant aspect of N-(2-anilinocyclohexyl)benzenesulfonamide's biological activity is its ability to inhibit specific enzymes:

- Carbonic Anhydrase Inhibition : Some benzenesulfonamides act as inhibitors of carbonic anhydrases (CAs), which are important for regulating pH and fluid balance in tissues. Inhibitors such as SLC-0111 have shown promising antiproliferative effects against cancer cells expressing CA IX . The inhibition of CAs has been linked to enhanced apoptosis and ferroptosis in cancer cells under hypoxic conditions.

Table 1: Biological Activity Summary of N-(2-anilinocyclohexyl)benzenesulfonamide Derivatives

Case Studies

- Anti-GBM Activity : A study evaluated the effects of a benzenesulfonamide derivative on glioblastoma multiforme (GBM) cell lines. The results indicated a dose-dependent reduction in cell viability, with mechanisms involving receptor tyrosine kinase pathways .

- Enzyme Interaction : Research on carbonic anhydrase inhibitors demonstrated that certain benzenesulfonamides could selectively inhibit CA IX, leading to reduced tumor growth and enhanced apoptosis in hypoxic tumor microenvironments .

- Inflammatory Response : A study reported that specific derivatives exhibited significant anti-inflammatory properties by inhibiting carrageenan-induced edema in rat models, suggesting their potential therapeutic application in inflammatory diseases .

特性

IUPAC Name |

N-(2-anilinocyclohexyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c21-23(22,16-11-5-2-6-12-16)20-18-14-8-7-13-17(18)19-15-9-3-1-4-10-15/h1-6,9-12,17-20H,7-8,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLGBYCYQQULCMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。